5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-one
Description
Chemical Structure and Properties 5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-one (CAS: 2344680-14-2) is a spirocyclic compound featuring a bicyclic framework with a benzyl substituent on the nitrogen atom. Its molecular formula is C₁₅H₁₉NO, and it has a molecular weight of 229.32 g/mol . The spiro center at the 5-position connects a tetrahydrofuran-like oxygen-containing ring (2-oxa) and a nitrogen-containing azaspiro ring. This structural complexity makes it a valuable intermediate in medicinal chemistry, particularly for developing bioactive molecules targeting neurological or antimicrobial pathways .
Properties
IUPAC Name |
5-benzyl-2-oxa-5-azaspiro[3.5]nonan-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c16-13-6-7-15(14(8-13)10-17-11-14)9-12-4-2-1-3-5-12/h1-5H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHNZFIXNBDEBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2(CC1=O)COC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-one typically involves the reaction of benzylamine with a suitable cyclic ketone under specific conditions. One common method includes the use of a cyclization reaction where benzylamine reacts with a cyclic ketone in the presence of a base to form the spirocyclic structure. The reaction conditions often involve moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyl group can undergo substitution reactions, where different functional groups replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
Oxidation: Formation of benzyl ketones or carboxylic acids.
Reduction: Formation of benzyl alcohols.
Substitution: Formation of benzyl derivatives with various functional groups.
Scientific Research Applications
5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing spirocyclic drugs with improved pharmacokinetic properties.
Industry: Utilized in the development of new materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can enhance the compound’s stability and binding affinity, making it a valuable scaffold in drug design. The molecular targets and pathways involved would vary based on the specific biological activity being investigated.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-one and related compounds:
Key Observations
Structural Diversity: The spirocyclic framework of this compound distinguishes it from bicyclic lactones (e.g., 2-iodo-4-methyl-9-oxabicyclo derivatives), which exhibit broader antimicrobial activity due to halogen substituents .
Biological Activity :
- Halogenated lactones (e.g., iodolactones) show stronger antimicrobial effects than hydroxylactones, suggesting electronegative substituents enhance bioactivity .
- The benzyl group in the target compound may confer selectivity for eukaryotic targets (e.g., neurotransmitter receptors) over prokaryotic systems, though experimental validation is needed .
Conformational Stability: Spirocyclic systems (e.g., 5-azaspiro[3.5]nonan-8-one derivatives) exhibit rigid puckered conformations, as defined by Cremer-Pople coordinates, enhancing metabolic stability compared to flexible bicyclic analogs .
Biological Activity
5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-one is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and applications based on diverse research findings.
- IUPAC Name : this compound
- Molecular Formula : C14H17NO2
- Molecular Weight : 231.3 g/mol
- CAS Number : 1368051-46-0
Synthesis
The synthesis of this compound typically involves the reaction of benzylamine with a cyclic ketone under specific conditions, often utilizing bases and solvents like ethanol or methanol to facilitate cyclization. The industrial production may involve continuous flow reactors and advanced purification techniques to ensure high purity levels .
Biological Activity
Research indicates that this compound exhibits several biological activities, particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Activity
Case studies have demonstrated that this compound shows significant antimicrobial properties against various bacterial strains. For instance, it has been tested against both Gram-positive and Gram-negative bacteria, showing varying degrees of efficacy. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .
Anticancer Properties
In vitro studies have revealed that this compound can inhibit the proliferation of cancer cell lines, including prostate (PC3) and breast cancer (MCF7) cells. The compound's spirocyclic structure is believed to enhance its binding affinity to specific cancer-related targets, potentially modulating pathways involved in cell growth and apoptosis .
The exact mechanism of action for this compound is still under investigation but is thought to involve:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
- Receptor Modulation : It may interact with specific receptors in cancer cells, altering signaling pathways that control cell growth and apoptosis .
- Stability Enhancement : The spirocyclic structure contributes to the compound's stability and bioavailability, which are crucial for its effectiveness as a therapeutic agent .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Key Difference |
|---|---|---|
| This compound | Spirocyclic ketone | Contains a ketone functional group |
| 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane | Spirocyclic with additional N | Contains an additional nitrogen atom |
| 5-Benzyl-2-oxa-5azaspiro[3.5]nonan-8-amino | Spirocyclic amine | Contains an amine instead of a ketone |
Applications in Research and Industry
The unique properties of this compound make it a valuable building block in organic synthesis and drug development:
- Medicinal Chemistry : Its potential as an antimicrobial and anticancer agent makes it a candidate for further drug development.
- Material Science : Used in the development of new materials with unique properties due to its structural characteristics .
- Pharmaceutical Development : Investigated for its pharmacokinetic properties that could lead to improved therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
